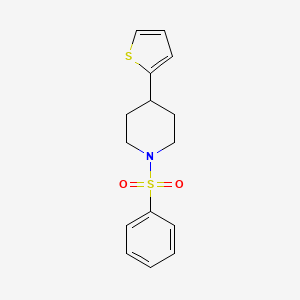
1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine is a heterocyclic compound with a piperidine ring substituted by a phenylsulfonyl group at position 1 and a thiophen-2-yl group at position 4. The compound’s molecular formula is C~9~H~13~NS .
Synthesis Analysis
The synthesis of this compound involves the introduction of the phenylsulfonyl and thiophen-2-yl groups onto a piperidine scaffold. Specific synthetic routes may vary, but typical methods include functional group transformations , such as nucleophilic substitution or radical reactions. Researchers have reported catalytic protodeboronation of alkyl boronic esters as a valuable approach in organic synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Stereodynamics and Perlin Effect
The stereodynamic behavior of related sulfonated piperidines, including a study on 1-(trifluoromethylsulfonyl)piperidine, highlights the importance of these compounds in understanding molecular conformations and intramolecular interactions. This research provides insights into the preferred conformations of these molecules, influenced by intramolecular forces, which are critical for designing molecules with desired properties (Shainyan et al., 2008).
Biological Activities
A study on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides explored their biological activities. These compounds were evaluated against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to find ligand-BChE binding affinity. This highlights the therapeutic potential of sulfonated piperidines in developing treatments for diseases associated with enzyme dysregulation (Khalid et al., 2016).
Anticancer Activity
Another study investigated novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety for their anti-breast cancer activity. These compounds were tested against the human breast cancer cell line MCF7, showing that some derivatives exhibited better activity than the reference drug, Doxorubicin (Al-Said et al., 2011).
Synthesis and Chemical Transformations
Research on the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride presents a potent method for converting thioglycosides to glycosyl triflates, enabling the formation of diverse glycosidic linkages. This illustrates the role of sulfonated piperidines in facilitating synthetic transformations important for glycochemistry (Crich and Smith, 2001).
Enzymatic Studies
The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied to identify the cytochrome P450 and other enzymes involved in its metabolism. This research is crucial for understanding the metabolic pathways of drugs and developing compounds with optimal pharmacokinetic profiles (Hvenegaard et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-20(18,14-5-2-1-3-6-14)16-10-8-13(9-11-16)15-7-4-12-19-15/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQLWYIJZZHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

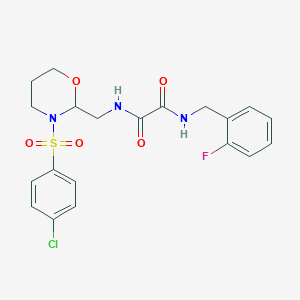
![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)
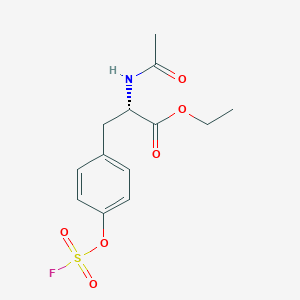

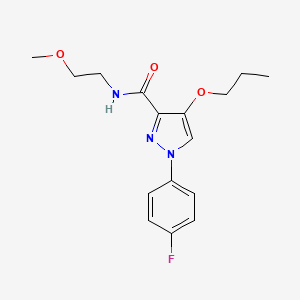

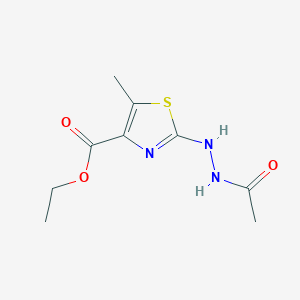
![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
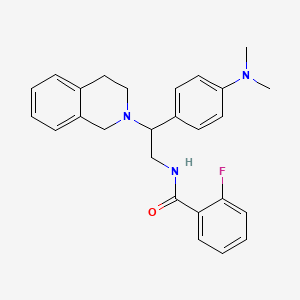
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)
![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)